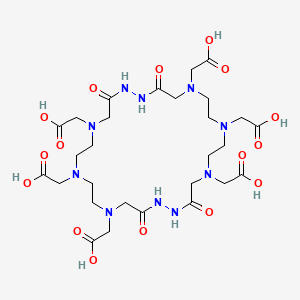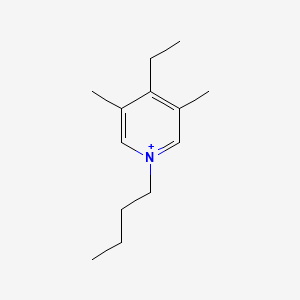
1-Butyl-4-ethyl-3,5-dimethylpyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-4-ethyl-3,5-dimethylpyridin-1-ium is a quaternary ammonium compound with a pyridine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-ethyl-3,5-dimethylpyridin-1-ium typically involves the alkylation of 4-ethyl-3,5-dimethylpyridine with butyl halides under basic conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butyl-4-ethyl-3,5-dimethylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the butyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the compound with altered alkyl groups.
Substitution: New quaternary ammonium compounds with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
1-Butyl-4-ethyl-3,5-dimethylpyridin-1-ium has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug delivery systems due to its ability to form ionic liquids.
Industry: Utilized in the production of ionic liquids for use in electrochemical applications and as solvents in green chemistry.
Wirkmechanismus
The mechanism of action of 1-Butyl-4-ethyl-3,5-dimethylpyridin-1-ium involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also interacts with enzymes and other proteins, inhibiting their function and leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-4-methylpyridinium bromide
- 1-Butyl-3,5-dimethylpyridinium
Uniqueness
1-Butyl-4-ethyl-3,5-dimethylpyridin-1-ium is unique due to its specific alkyl substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific ionic liquid characteristics, such as high thermal stability and low viscosity.
Eigenschaften
CAS-Nummer |
142338-58-7 |
|---|---|
Molekularformel |
C13H22N+ |
Molekulargewicht |
192.32 g/mol |
IUPAC-Name |
1-butyl-4-ethyl-3,5-dimethylpyridin-1-ium |
InChI |
InChI=1S/C13H22N/c1-5-7-8-14-9-11(3)13(6-2)12(4)10-14/h9-10H,5-8H2,1-4H3/q+1 |
InChI-Schlüssel |
GVHLHUNXNUKJPY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[N+]1=CC(=C(C(=C1)C)CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



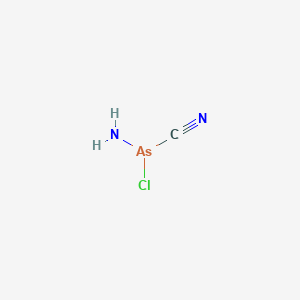
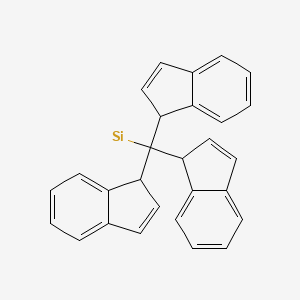
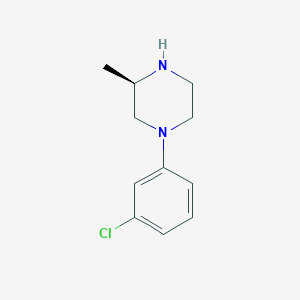

![(E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B12556369.png)

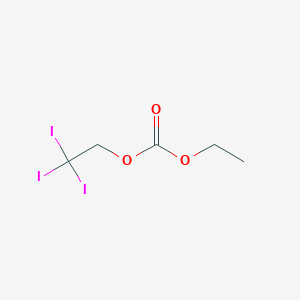


![1,2,3,4-Tetrahydrocyclohepta[b][1,4]diazepine](/img/structure/B12556387.png)
